molecular formula C16H17N3O4 B2405173 Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate CAS No. 1797888-70-0

Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate

Cat. No. B2405173
CAS RN: 1797888-70-0
M. Wt: 315.329
InChI Key: GXDJLLGVFOETOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a member of the pyridazine family and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Anticancer Potential

A study by Soni et al. (2015) synthesized a series of quinuclidinone derivatives, including Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate, as potential anticancer agents. These compounds were evaluated for their anticancer activity using cell viability assays on A549 & L132 cell lines. The findings suggest that certain analogues exhibited potent anticancer activity, indicating the compound's relevance in the development of new cancer treatments (Soni, Sanghvi, Devkar, & Thakore, 2015).

Antimicrobial Activity

Research by Ghorab et al. (2017) into 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives, structurally related to Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate, showed promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This demonstrates the compound's potential as a basis for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Enzyme Inhibition for Cancer Metabolism

Naik et al. (2017) identified Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate, a structurally similar compound, as a potent dual inhibitor of malate dehydrogenase 1 and 2 (MDH1/2). This inhibition targets cancer metabolism, offering a new approach to cancer therapy by affecting the metabolic pathways critical for cancer cell growth (Naik et al., 2017).

Bioactive Constituents in Marine Organisms

A compound closely related to Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate was isolated from Jolyna laminarioides and exhibited chymotrypsin inhibitory activity. It also showed activity against Escherichia coli and Shigella boydii, indicating the potential of such compounds in marine organisms for developing new bioactive materials (Atta-ur-Rahman et al., 1997).

properties

IUPAC Name

methyl 4-[3-(1-methyl-6-oxopyridazin-3-yl)propanoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-19-15(21)10-8-13(18-19)7-9-14(20)17-12-5-3-11(4-6-12)16(22)23-2/h3-6,8,10H,7,9H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDJLLGVFOETOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate

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